molecular formula C44H40P2 B145032 [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane CAS No. 139139-93-8

[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

Cat. No. B145032
M. Wt: 630.7 g/mol
InChI Key: ANSOKCGDSQQISA-UHFFFAOYSA-N
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Description

The compound is a complex organophosphorus ligand that features a tetrahydronaphthalene backbone with diphenylphosphanyl substituents. This type of ligand is often used in coordination chemistry to create complexes with various metals, which can exhibit interesting catalytic, electronic, and optical properties.

Synthesis Analysis

The synthesis of related phosphorus-containing ligands can be intricate, involving multiple steps and various reagents. For instance, the synthesis of similar ligands has been reported using reactions with tris(pentafluorophenyl)borane and subsequent frustrated Lewis pair (FLP) reactions to form complex structures . Additionally, the hydroamination of diphenylbutadiyne with secondary amines in the presence of catalytic amounts of calcium derivatives has been used to create related ligands with phosphanyl groups . These methods highlight the versatility and complexity of synthesizing such ligands.

Molecular Structure Analysis

The molecular structure of phosphorus ligands is crucial for their reactivity and interaction with metals. For example, the structure of polypyridyl-functionalized alkynyl gold(I) metallaligands supported by tri- and tetradentate phosphanes has been studied, revealing the importance of the spatial arrangement of the phosphorus atoms for complexation . Similarly, the structural modifications of tetrahydronaphthalene derivatives have been shown to influence their lipophilicity and receptor activity .

Chemical Reactions Analysis

Phosphorus ligands are known to participate in a variety of chemical reactions. For instance, they can undergo hydrofunctionalization reactions, as seen with the formation of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes . They can also be involved in cyclometalation reactions with metals such as cobalt, forming cobaltocycles with C,P-chelating ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus ligands are influenced by their molecular structure. For example, the presence of a tetrahydronaphthalene core can affect the compound's conformational flexibility and stereochemistry, which are important for its reactivity and potential therapeutic activity . The photophysical properties of alkynyl gold(I) complexes with phosphorus ligands have also been studied, indicating their potential use in coordination chemistry .

properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOKCGDSQQISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

CAS RN

61724-04-7, 139139-86-9
Record name C.I. Acid Brown 21
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Record name 139139-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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